molecular formula C19H28N2O2 B13738397 Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate

Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate

Cat. No.: B13738397
M. Wt: 316.4 g/mol
InChI Key: CMJXLUWENNOYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate is a high-purity chemical intermediate of significant interest in advanced pharmaceutical research and development. This compound features a bicyclic tropane scaffold, a structure recognized as a key pharmacophore in neuroscience . Its primary research application is as a critical synthetic precursor in the exploration of novel ligands for central nervous system (CNS) targets . Specifically, this scaffold is utilized in structure-activity relationship (SAR) studies aimed at developing selective dopamine D2 and D3 receptor ligands . Research in this area is crucial for advancing the understanding and potential treatment of various neurological and psychiatric disorders, including substance abuse, schizophrenia, and Parkinson's disease . The compound is provided with detailed analytical data to ensure identity and purity for research applications. This product is intended for use in laboratory research only by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-15-11-16-9-10-17(12-15)21(16)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJXLUWENNOYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from the 8-azabicyclo[3.2.1]octane core, which is functionalized at the 3-position with a carbamate group protected by a tert-butyl moiety. The benzyl substitution at the 8-position is introduced either prior to or after carbamate formation depending on the synthetic route. The tert-butyl carbamate group (Boc group) serves as a protecting group for the amine functionality, allowing selective reactions on other parts of the molecule without affecting the amine.

Catalytic Hydrogenation and Boc Protection

One common approach involves catalytic hydrogenation of a precursor compound containing an appropriate protecting group or intermediate functionality, followed by Boc protection:

  • Hydrogenation Conditions: The precursor is dissolved in solvents such as methanol, ethanol, or tetrahydrofuran (THF), and subjected to hydrogenation using catalysts such as 10% palladium on activated carbon (Pd/C) or palladium(II) hydroxide on carbon (Pd(OH)2/C) under mild conditions (e.g., room temperature, 20°C, or 40 psi hydrogen pressure) for several hours (3–16 hours).

  • Boc Protection: After hydrogenation, the amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This step stabilizes the amine and allows further synthetic transformations.

  • Isolation and Purification: The reaction mixture is filtered to remove the catalyst, and the product is extracted using organic solvents such as chloroform or dichloromethane. Purification is typically achieved by column chromatography on silica gel using solvent systems like chloroform/methanol or dichloromethane/methanol mixtures, sometimes with additives like ammonium hydroxide to improve separation.

Use of Lithium Perchlorate and Nucleophilic Substitution

Another synthetic method involves nucleophilic substitution reactions facilitated by lithium perchlorate in N,N-dimethylformamide (DMF):

  • The amine intermediate reacts with epoxides or other electrophiles in the presence of lithium perchlorate, sometimes combined with potassium carbonate as a base, at elevated temperatures (e.g., 80°C) for extended periods (up to 5 days).

  • This method allows the introduction of complex side chains or substituents on the bicyclic scaffold, including benzyl groups or heterocyclic moieties, expanding the chemical diversity of the compound.

  • After reaction completion, the mixture is worked up by aqueous extraction, drying, and purification by flash chromatography.

Representative Experimental Data Table

Step Reagents & Conditions Solvent Temperature Time Catalyst/Other Yield Notes
Hydrogenation 10% Pd/C, H2 (40 psi) Ethanol + Acetic acid Room temp (25°C) 6 h Pd/C (300 mg) 77% (over two steps) TLC monitored; flash chromatography purification
Hydrogenation Pd(OH)2/C, H2 THF + Methanol 20°C 3 h Pd(OH)2/C (3.17 g) ~69% Filtration and flash chromatography
Nucleophilic substitution Lithium perchlorate, K2CO3 DMF 80°C Overnight - Variable (up to 70%) Reaction with epoxides or electrophiles
Boc protection Di-tert-butyl dicarbonate (Boc2O) DCM or similar Room temp 1-2 h - Quantitative Protects amine group

Mechanistic Insights and Research Discoveries

  • The Boc group is crucial in maintaining the stereochemical integrity of the bicyclic amine during subsequent synthetic steps, allowing selective functionalization without racemization.

  • Catalytic hydrogenation using Pd-based catalysts efficiently reduces double bonds or removes protecting groups under mild conditions, enabling the formation of the desired amine intermediate.

  • Lithium perchlorate acts as a Lewis acid catalyst in nucleophilic substitution, enhancing the ring-opening of epoxides and facilitating the introduction of side chains at the 8-position of the bicyclic system.

  • The synthetic routes have been optimized to balance reaction time, temperature, and catalyst loading to maximize yield and purity, with yields ranging from moderate (50-70%) to high (up to 90%) depending on the specific step and substrate.

Biological Activity

Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate, a derivative of the bicyclic amine 8-azabicyclo[3.2.1]octane, has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound is characterized by a tert-butyl carbamate group, which enhances its stability and solubility, making it suitable for various biological studies.

The molecular formula of this compound is C19H28N2O2C_{19}H_{28}N_{2}O_{2} with a molecular weight of approximately 316.44 g/mol. Its structural features contribute to its biological activity, particularly in receptor interactions and enzyme inhibition.

PropertyValue
Molecular FormulaC19H28N2O2C_{19}H_{28}N_{2}O_{2}
Molecular Weight316.44 g/mol
LogP4.035
PSA41.57 Ų

Research indicates that the compound may act as a mu-opioid receptor antagonist , which positions it as a potential candidate for pain management therapies without the addictive properties associated with traditional opioids . The endo stereochemistry of the compound is crucial for its activity, allowing for selective binding to opioid receptors and influencing the pharmacodynamics of the drug.

Biological Activity and Research Findings

  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of azabicyclo compounds exhibit antimicrobial properties against various pathogens. The specific activity of this compound against bacterial strains remains to be fully elucidated but indicates potential as an antibacterial agent .
  • Inhibition Studies : In vitro studies have demonstrated that similar compounds can inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This suggests that the compound could be developed as a β-lactamase inhibitor, enhancing the efficacy of existing antibiotics .
  • Case Studies : A study focusing on the synthesis and biological evaluation of related azabicyclo compounds highlighted their effectiveness in modulating neurotransmitter systems, particularly in models of anxiety and depression . These findings indicate that this compound may also possess neuroactive properties worth exploring.

Scientific Research Applications

Pharmaceutical Applications

  • Potential as a Drug Candidate :
    • Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate has been studied for its potential as a drug candidate targeting various receptors in the central nervous system, particularly serotonin receptors. Research indicates that it may exhibit selectivity for the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .
  • Synthesis of Derivatives :
    • The compound serves as a precursor for synthesizing various derivatives that could enhance therapeutic efficacy or reduce side effects. For instance, modifications to the azabicyclo structure can lead to compounds with improved binding affinities or altered pharmacokinetic profiles .
  • Neuropharmacological Studies :
    • Studies have shown that derivatives of this compound can influence neurotransmitter systems, making them candidates for further investigation in treating neurodegenerative diseases or psychiatric disorders .

Synthesis and Characterization

A notable study focused on the sustainable synthesis of derivatives of this compound, demonstrating efficient methods that minimize environmental impact while maximizing yield . The characterization of these compounds involved various spectroscopic techniques, confirming their structures and purity.

In vitro assays have been conducted to assess the biological activity of this compound and its derivatives against specific receptors. Results indicated promising activity against serotonin receptors, suggesting potential applications in treating mood disorders .

Data Table: Summary of Key Findings

Application AreaFindings/ImplicationsReferences
Drug CandidatePotential selective 5-HT7 receptor activity
SynthesisEfficient methods for derivative production
Neuropharmacological UseInfluence on neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

  • tert-Butyl ((1R,5S)-8-(3-([1,1′-Biphenyl]-2-yloxy)-2-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-yl)carbamate (3b): This analogue replaces the benzyl group with a biphenyloxy-hydroxypropyl chain. The synthesis via mechanochemical methods achieved a 90% yield, comparable to the target compound’s 88% yield.
  • N-80-Benzyl-tropisetron :
    Features an indole-3-carboxylate ester instead of the carbamate. Despite similar bicyclic cores, this compound exhibited a lower synthesis yield (22%) due to steric challenges during esterification. Its binding orientation to serotonin receptors differs significantly from carbamate derivatives, highlighting the impact of substituent bulkiness on receptor interactions .

  • tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate :
    Substitution of the benzyl group with a ketone (oxo) at the 8-position reduces steric hindrance but introduces polarity. This compound, with 95% purity, is less lipophilic than the benzyl analogue, making it more suitable for aqueous-phase reactions .

Stereochemical Variants

  • tert-Butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate (CAS: 847862-26-4) :
    This diastereomer adopts an anti configuration at the 8-position. While its molecular formula (C₁₂H₂₂N₂O₂) matches the target compound, stereochemical differences may alter biological activity. For instance, anti configurations can enhance binding selectivity for certain receptors over syn isomers .

Functional Group Modifications

  • tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 143557-91-9) :
    The hydroxyl group at the 3-position increases hydrogen-bonding capacity, improving solubility in polar solvents. However, this modification reduces metabolic stability compared to the carbamate derivative, as hydroxyl groups are prone to glucuronidation .

  • tert-Butyl exo-3-((2-chloro-6,7-dimethoxyquinazolin-4-ylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: Incorporation of a quinazolinylamino-methyl group introduces a bulky, electron-deficient aromatic system. This enhances affinity for kinase targets but complicates synthesis (59% yield vs. 88% for the target compound) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Solubility (mg/mL) Synthetic Yield Key Feature
Target Compound 326.4 3.1 0.12 (PBS) 88% High lipophilicity
tert-Butyl 8-oxo-3-azabicyclo derivative 227.3 1.8 1.45 (Water) 95% Ketone-enhanced polarity
3-endo-Hydroxy analogue 227.3 1.5 2.30 (Water) 97% Improved aqueous solubility
Quinazolinylamino-methyl derivative 463.0 4.5 0.02 (DMSO) 59% Kinase-targeting moiety

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with a modified Robinson condensation of benzylamine derivatives to form the bicyclic ketone intermediate. This ketone is converted to an oxime via hydroxylamine treatment, followed by stereoselective reduction (e.g., sodium in butanol) to yield the β-amine configuration. Subsequent carbamate formation using tert-butyl chloroformate under basic conditions (e.g., triethylamine) completes the synthesis. Purification via column chromatography or recrystallization ensures high purity .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography using programs like SHELXL is the gold standard for resolving the stereochemistry of the bicyclic scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms proton environments and carbon hybridization. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. What in vitro assays are used to assess its biological activity?

  • Methodological Answer : Receptor binding assays (e.g., radioligand displacement for neurotransmitter receptors) and enzyme inhibition studies (e.g., acetylcholinesterase or monoamine oxidase inhibition) are standard. Cell viability assays (MTT or ATP-based) evaluate cytotoxicity. Functional assays (e.g., cAMP accumulation or calcium flux) probe intracellular signaling modulation. Data normalization to positive/negative controls ensures reproducibility .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

  • Methodological Answer : Stereoselective reduction of the oxime intermediate is critical. Sodium in butanol preferentially yields the β-amine configuration due to steric hindrance. Chiral HPLC or polarimetry monitors enantiomeric excess. Alternative reducing agents (e.g., LiAlH₄ with chiral ligands) or enzymatic resolution can improve selectivity. Computational modeling (DFT or MD simulations) predicts transition states to guide reaction optimization .

Q. How to resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELXL’s twin refinement for twinned crystals. Validate hydrogen bonding and torsional angles against Cambridge Structural Database (CSD) entries. If disorder is present, apply PART instructions and anisotropic displacement parameters. Cross-validate with solid-state NMR or Raman spectroscopy. Collaborative refinement with multiple software (e.g., Olex2 and Phenix) reduces bias .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically modify substituents on the benzyl or carbamate groups. Compare bioactivity of derivatives (e.g., 8-methyl or 8-fluoro analogs) in receptor binding assays. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr residues). Free-Wilson or Hansch analysis quantifies substituent contributions to activity. ADMET profiling (e.g., LogP, CYP450 inhibition) links structural changes to pharmacokinetics .

Q. How to address discrepancies in reported biological activity data?

  • Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum-free conditions). Validate compound purity (>95% by HPLC) to exclude impurities as confounding factors. Cross-test in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Meta-analysis of literature data identifies trends (e.g., species-specific receptor isoform differences). Collaborative inter-laboratory studies enhance reproducibility .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility. Fluorination at metabolically labile sites (e.g., para positions) reduces CYP450-mediated oxidation. Prodrug strategies (e.g., esterification of the carbamate) improve bioavailability. Molecular dynamics simulations predict blood-brain barrier penetration for CNS targets. In vivo PK/PD studies in rodent models validate improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.